molecular formula C21H24FN7O B2905475 cyclohexyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920226-29-5

cyclohexyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2905475
CAS No.: 920226-29-5
M. Wt: 409.469
InChI Key: BUYVTDMKBBXWMA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a cyclohexyl group, a fluorophenyl group, a triazolopyrimidine core, and a piperazine ring . These types of compounds are often synthesized for use in medicinal chemistry or as part of materials science research .


Synthesis Analysis

Typically, pyrazines and pyridazines fused to 1,2,3-triazoles are synthesized through a variety of routes. Two common methods include cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The exact molecular structure would depend on the specific arrangement and bonding of the constituent groups in the molecule. Unfortunately, without more specific information or a reference to a study detailing the compound, it’s difficult to provide an accurate molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Triazolopyrimidines are known to participate in a variety of chemical reactions, often serving as key components in the synthesis of pharmaceuticals and other bioactive compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. These could include properties like density, thermal stability, and reactivity .

Mechanism of Action

Target of Action

The compound, also known as F2865-0323 or cyclohexyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction disrupts the normal cell cycle progression, leading to the rip effects. of the compound’s actions are correspondingly in >not

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing. This mechanism is particularly effective against cancer cells, which rely on rapid cell division for their growth and survival.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the compound’s properties and potential applications, particularly if it shows promise in areas like medicinal chemistry or materials science .

Properties

IUPAC Name

cyclohexyl-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c22-16-6-8-17(9-7-16)29-20-18(25-26-29)19(23-14-24-20)27-10-12-28(13-11-27)21(30)15-4-2-1-3-5-15/h6-9,14-15H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYVTDMKBBXWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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